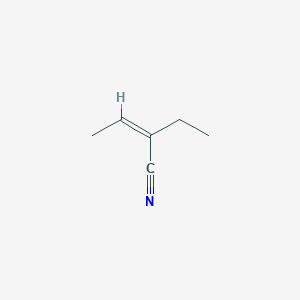
2-Ethylbut-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylbut-2-enenitrile: is an organic compound with the molecular formula C6H9N It is a nitrile, which means it contains a cyano group (-C≡N) attached to an alkene The (Z)-configuration indicates that the higher priority substituents on either side of the double bond are on the same side
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydrocyanation of Alkenes: One common method for preparing 2-Ethylbut-2-enenitrile involves the hydrocyanation of alkenes. This process typically uses a catalyst such as nickel or palladium to add hydrogen cyanide (HCN) across the double bond of an alkene.
Dehydration of Amides: Another method involves the dehydration of amides using reagents like phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2). This reaction removes water from the amide, forming the nitrile.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrocyanation processes, utilizing robust catalytic systems to ensure high yields and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-Ethylbut-2-enenitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can convert the nitrile group into carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4). This process converts the nitrile group into primary amines.
Substitution: The nitrile group in this compound can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide ions (OH-) or amines (NH3) replace the cyano group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Hydroxide ions (OH-), amines (NH3)
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes
Reduction: Primary amines
Substitution: Hydroxylated or aminated derivatives
Aplicaciones Científicas De Investigación
Chemistry: 2-Ethylbut-2-enenitrile is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving nitriles. It serves as a model compound to investigate the activity and specificity of nitrilase enzymes.
Medicine: While not widely used in medicine, derivatives of this compound may have potential applications in drug development. Its ability to undergo various chemical transformations makes it a useful scaffold for designing new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and fragrances. Its unique chemical properties allow for the creation of compounds with specific desired characteristics.
Mecanismo De Acción
The mechanism of action of 2-Ethylbut-2-enenitrile largely depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to a primary amine through the addition of hydrogen atoms. This process involves the breaking of the triple bond in the cyano group and the formation of new C-H and N-H bonds.
In substitution reactions, nucleophiles attack the carbon atom of the nitrile group, leading to the replacement of the cyano group with the nucleophile. This mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of the cyano group.
Comparación Con Compuestos Similares
(E)-2-Ethyl-2-butenenitrile: The (E)-isomer of 2-Ethyl-2-butenenitrile has the higher priority substituents on opposite sides of the double bond. This difference in configuration can lead to variations in reactivity and physical properties.
2-Methyl-2-butenenitrile: This compound has a similar structure but with a methyl group instead of an ethyl group. The difference in alkyl substituents can affect the compound’s reactivity and applications.
2-Butenenitrile: A simpler nitrile with no alkyl substituents on the double bond. Its reactivity and applications may differ due to the absence of additional alkyl groups.
Uniqueness: 2-Ethylbut-2-enenitrile is unique due to its specific (Z)-configuration and the presence of an ethyl group. These structural features influence its chemical reactivity and make it suitable for particular applications in synthesis and research.
Propiedades
Número CAS |
34451-75-7; 89580-25-6 |
|---|---|
Fórmula molecular |
C6H9N |
Peso molecular |
95.145 |
Nombre IUPAC |
(Z)-2-ethylbut-2-enenitrile |
InChI |
InChI=1S/C6H9N/c1-3-6(4-2)5-7/h3H,4H2,1-2H3/b6-3- |
Clave InChI |
ZJPQPBRWBXBMRY-UHFFFAOYSA-N |
SMILES |
CCC(=CC)C#N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


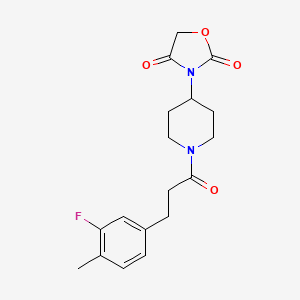
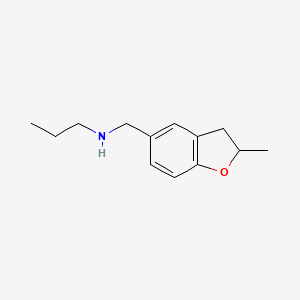
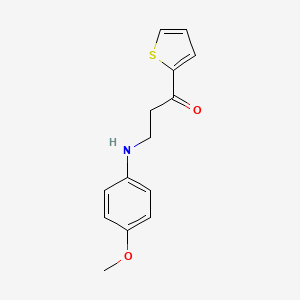
![2-Ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-thiol](/img/structure/B2705499.png)
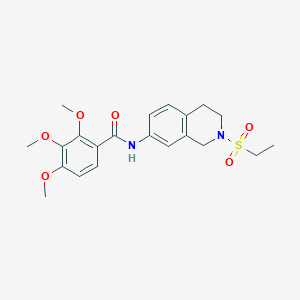
![N-benzyl-4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide](/img/structure/B2705503.png)
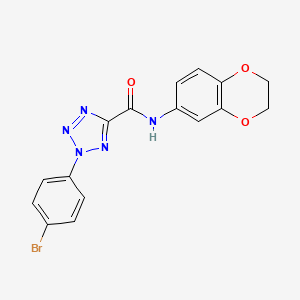
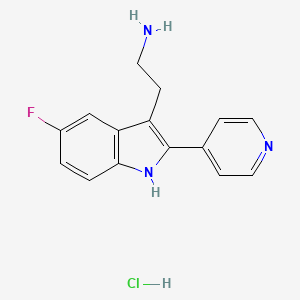
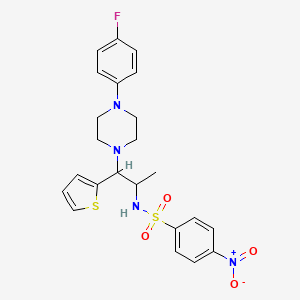
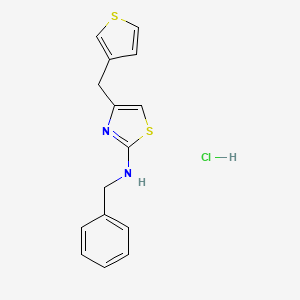
![3-[1-(7-chloro-1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2705511.png)
![1-(4-{[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one](/img/structure/B2705514.png)
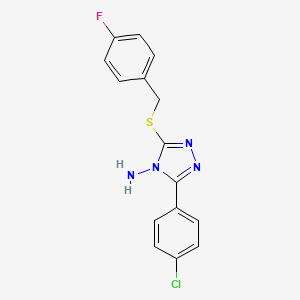
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2705516.png)
